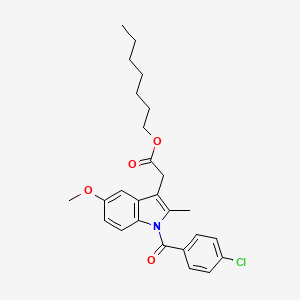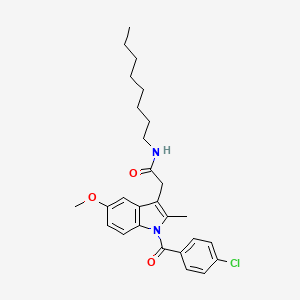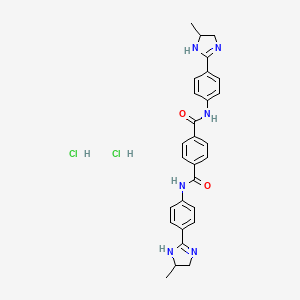
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl' is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biomedicine. This compound is a derivative of terephthalanilide and has shown promising results in various studies related to its mechanism of action, physiological effects, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Antitumor Activity
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl has shown significant effectiveness as an antitumor agent. A study by Nathan et al. (1984) demonstrated its high cure rate in murine infections caused by Trypanosoma brucei brucei, indicating its potential as a trypanocide (Nathan et al., 1984).
Mitochondrial Poisons in Cancer Therapy
This compound also acts as a mitochondrial poison during therapy for the L1210 tumor. Pine and DiPaolo (1966) noted that it partly inhibits cellular respiration and uncouples phosphorylation of isolated mitochondria, affecting lipid incorporation and ATP pools (Pine & DiPaolo, 1966).
Antineoplastic Agents
The antineoplastic properties of 4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl have been highlighted in the context of leukemia treatment. Although showing marked activity against leukemia L1210, it was found to be inactive in clinical trials, as per a study by Montgomery (1969) (Montgomery, 1969).
Role in Anticancer Drug Development
Rashid (2020) explored bis-benzimidazole derivatives, including 4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl, as potential anticancer agents. These compounds demonstrated notable anticancer activity and were predicted to be orally active molecules (Rashid, 2020).
Corrosion Inhibition
Ahamad and Quraishi (2009) found that Bis(benzimidazol-2-yl) disulphide, a related compound, is an effective inhibitor for mild steel corrosion in acidic media. This suggests potential industrial applications in corrosion prevention (Ahamad & Quraishi, 2009).
Electrocatalytic and Optical Properties
Studies on the electrocatalytic and optical properties of similar compounds suggest potential applications in electronic and optical devices. For instance, Nielsen et al. (2006) explored silver and palladium complexes of bis-NHC ligands, demonstrating interesting structural and catalytic properties (Nielsen et al., 2006).
Propiedades
Número CAS |
4315-44-0 |
|---|---|
Nombre del producto |
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl |
Fórmula molecular |
C28-H28-N6-O2.2Cl-H |
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28N6O2.2ClH/c1-17-15-29-25(31-17)19-7-11-23(12-8-19)33-27(35)21-3-5-22(6-4-21)28(36)34-24-13-9-20(10-14-24)26-30-16-18(2)32-26;;/h3-14,17-18H,15-16H2,1-2H3,(H,29,31)(H,30,32)(H,33,35)(H,34,36);2*1H |
Clave InChI |
MVHALJRIOVBKOX-UHFFFAOYSA-N |
SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCC(N5)C.Cl.Cl |
SMILES canónico |
CC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCC(N5)C.Cl.Cl |
Sinónimos |
NSC57148; BW 458C; Wander compound 2159; 1-N,4-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol- 2-yl)phenyl]benzene-1,4-dicarboxamide hydrochloride; 4''-Bis(4-methyl-2-imidazolin- 2-yl)-terephthalanid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
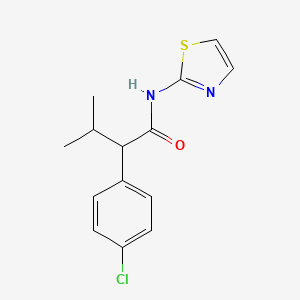
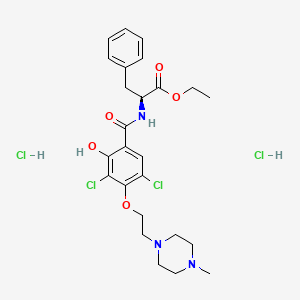
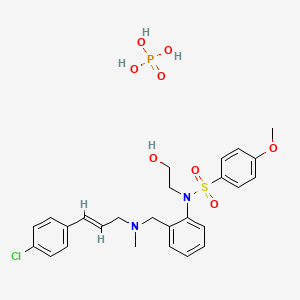
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
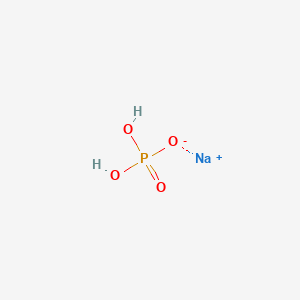
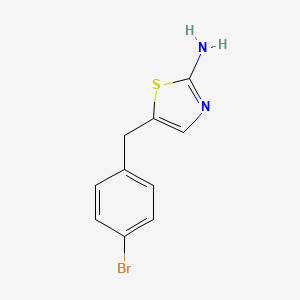
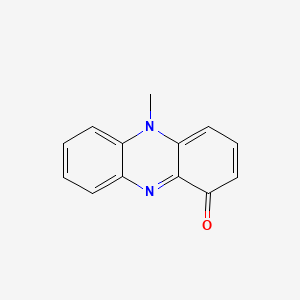
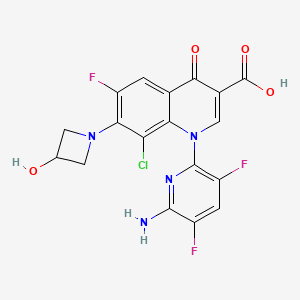
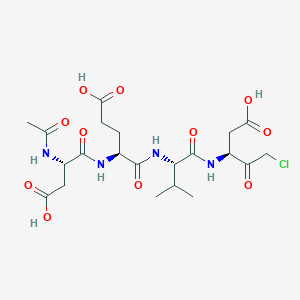
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
